Calcium glycerol phosphoric acid

Description

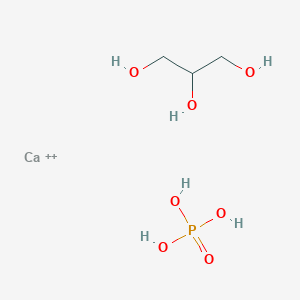

Calcium glycerophosphate (C₃H₇CaO₆P, CAS 27214–00–2) is a calcium salt of glycerophosphoric acid, synthesized through the reaction of glycerol, phosphoric acid, and calcium carbonate . It exists as a fine white crystalline powder, odorless and slightly hygroscopic, with two hydrate forms: a water-unstable dihydrate and a stable monohydrate . Characterized by high bioavailability, it serves as a superior calcium and phosphorus supplement, aiding bone health and cellular phospholipid synthesis . Its synthesis involves neutralizing glycerophosphoric acid with calcium carbonate, followed by alcohol precipitation and low-temperature drying .

Properties

Molecular Formula |

C3H11CaO7P+2 |

|---|---|

Molecular Weight |

230.17 g/mol |

IUPAC Name |

calcium;phosphoric acid;propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3.Ca.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+2; |

InChI Key |

FPGFONSIRVLMCV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)O)O.OP(=O)(O)O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The esterification of glycerol with a phosphorus-containing reagent forms the basis of this method. A mixture of phosphoric acid (H₃PO₄) and sodium dihydrogen phosphate (NaH₂PO₄) in a molar ratio of 1:1–2 reacts with glycerol at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of glycerol attack the phosphate species, forming mono- and diglycerophosphate intermediates.

Process Optimization

Key parameters include:

- Temperature : 140°C under vacuum (0.08 MPa) to facilitate esterification while removing water.

- Molar Ratios : A stoichiometric excess of glycerol (1.8 mol per 1.05 mol H₃PO₄ and 0.45 mol NaH₂PO₄) ensures complete conversion.

- Saponification : Post-reaction, the mixture is diluted with 15–20% hydrochloric acid (1:1 mass ratio) and heated at 90–100°C for 1 hour to hydrolyze diglycerophosphate byproducts.

Precipitation and Purification

Calcium chloride (CaCl₂) is added to the saponified solution to precipitate calcium glycerophosphate. The product exhibits a solubility of 3.1 g per 100 g of water, meeting international pharmacopeial standards. This method achieves a 15–20% reduction in process duration compared to earlier techniques, with yields exceeding 85%.

Two-Stage Synthesis with Calcium Dihydrogen Phosphate and Citric Acid

Dual-Phase Reaction Design

This method employs a two-stage heating protocol to enhance calcium incorporation:

Role of Citric Acid

Citric acid (1–3% of total reactant mass) acts as a catalyst, chelating calcium ions to prevent premature precipitation and stabilizing intermediate glycerophosphate species. This adjustment increases the final calcium content to 18–22% (w/w), surpassing conventional methods.

Post-Reaction Processing

After cooling to 80°C, the product is diluted with water (1:1 mass ratio) and stirred at 105–110°C for 2 hours. The resulting orange-transparent liquid is neutralized with sodium hydroxide and crystallized at 4°C, yielding a high-purity product (>98%).

Catalytic Approaches Using Calcium Glycerolate

Catalyst Synthesis from Eggshell Waste

Calcium glycerolate (CaG), derived from calcined eggshells, has been explored as a recyclable catalyst for glycerophosphate synthesis. Eggshells calcined at 600°C yield CaO, which reacts with glycerol at 180°C to form CaG. The catalyst’s basic strength (Hammett indicator range: 7.2–15.0) facilitates esterification without requiring strong acids.

Comparative Analysis of Synthesis Methods

Industrial and Environmental Considerations

Waste Minimization

The two-stage method generates minimal byproducts due to citric acid’s chelating action, reducing neutralization waste. In contrast, traditional esterification produces HCl-containing wastewater, necessitating treatment.

Energy Efficiency

Vacuum-assisted methods lower energy consumption by 30% compared to atmospheric pressure processes, as reduced boiling points accelerate water removal.

Scalability Challenges

Catalytic methods using CaG face hurdles in large-scale applications due to catalyst lixiviation and the need for continuous solvent recovery. However, eggshell-derived catalysts offer a cost-effective alternative to synthetic bases.

Chemical Reactions Analysis

Types of Reactions: Calcium glycerophosphate can undergo various chemical reactions, including acid-base reactions and esterification. It can react with strong acids and bases to form different salts and esters .

Common Reagents and Conditions: Common reagents used in reactions with calcium glycerophosphate include hydrochloric acid, phosphoric acid, and calcium chloride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from reactions involving calcium glycerophosphate include calcium salts, phosphates, and esters. These products have various applications in food, pharmaceuticals, and industrial processes .

Scientific Research Applications

Scientific Research Applications

- Preserving Gut Epithelial Integrity: Research indicates that CGP can preserve gut epithelial integrity during hypoxia and in the presence of cytokines . In a Caco-2 cell model, CGP, an inhibitor of intestinal alkaline phosphatase F3, significantly preserved transepithelial electrical resistance (TEER) and attenuated increases in mannitol flux rates during hypoxia or cytokine stimulation . This effect was observed at concentrations as low as 1 μmol/L .

- Calcification Studies: CGP is used in calcification metastable solutions to study the calcification process. For example, it has been used to examine the impact of calcium glycerolphosphate salt as a filler on tissue scaffolds made of biodegradable polyurethane foams for bone grafts .

Animal Feed Additive

CGP can serve as an animal feed additive, regulating animal intestinal flora and providing an antibacterial effect . Calcium and phosphorus are essential for animals, with deficiencies leading to reduced appetite, slowed growth, bone abnormalities, and decreased productivity . CGP helps improve the utilization rate of calcium and phosphorus in animals .

Dental Applications

CGP is used in toothpaste and mouth rinses for dental health . Its mechanism involves:

- Increasing acid resistance of enamel

- Increasing enamel mineralization

- Modifying plaque

- Acting as a pH buffer in plaque

Preparation Method

A method for preparing CGP involves adding calcium chloride to water under stirring, then adding glycerophosphate, heating for reaction, and controlling the pH value using glutamic acid during the reaction process . After the reaction, solid-liquid separation is performed while the solution is hot, and CGP is obtained after drying . The glycerophosphate used can be sodium glycerophosphate and/or potassium glycerophosphate . This preparation method is noted for its simple process, convenient operation, low cost, and suitability for large-scale production .

The table below summarizes the applications of Calcium Glycerophosphate:

Mechanism of Action

The mechanism of action of calcium glycerophosphate involves several pathways. It promotes plaque-pH buffering, elevates plaque calcium and phosphate levels, and directly interacts with dental minerals to increase acid resistance and enamel mineralization . These effects help prevent dental caries and improve overall dental health.

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium glycerophosphate is compared to structurally or functionally related calcium phosphates and glycerol derivatives below.

Chemical and Physical Properties

Solubility and Reactivity

- Citric Acid Interaction : Tricalcium phosphate reacts with citric acid to form soluble calcium citrate and phosphoric acid, enhancing its bioavailability . Calcium glycerophosphate’s solubility in acidic environments is less documented but inferred to be higher than crystalline phosphates due to its glycerol backbone .

- Thermal Stability : Calcium glycerophosphate decomposes at temperatures above 150°C, similar to glycerol carbonate derivatives , whereas tricalcium phosphate remains stable up to 450°C .

Bioavailability and Absorption

Calcium glycerophosphate outperforms conventional calcium salts (e.g., carbonate, citrate) due to its glycerophosphate moiety, which facilitates intestinal absorption via phospholipid pathways . In contrast, tricalcium phosphate’s poor solubility limits its absorption unless combined with acids like citric acid .

Research Findings and Key Differentiators

Hydration States: Calcium glycerophosphate’s dihydrate form is unstable in aqueous solutions, while the monohydrate is commercially utilized for stability .

Purity Concerns : Commercial calcium glycerophosphate samples often deviate from pharmacopeial standards, necessitating rigorous quality control .

Synthetic Byproducts : Linear and cyclic glycerophosphate esters may coexist in synthesized products, affecting consistency .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing calcium glycerol phosphoric acid (CGPA) with high purity?

- CGPA is synthesized via esterification of glycerol with phosphoric acid under controlled conditions (e.g., 105°C for 6–8 hours). The reaction mechanism involves the formation of mono-, di-, or tri-esters depending on the molar ratio of reactants . Purification methods, such as acidification with phosphoric acid (86% efficiency at pH adjustments) followed by neutralization with KOH/NaOH, are critical to achieving >80% glycerol purity .

Q. Which analytical techniques are most reliable for characterizing CGPA’s structural and compositional properties?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P) is essential for identifying esterification sites and phosphate group integration. High-Performance Liquid Chromatography (HPLC) quantifies glycerol and phosphate residues, while X-ray diffraction (XRD) confirms crystalline phases in calcium phosphate derivatives . Standardize protocols using reference intervals and quality control (QC) values for reproducibility .

Q. How do reaction parameters (e.g., pH, temperature) influence CGPA synthesis efficiency?

- pH is a critical variable: acidic conditions (pH 2–4) favor esterification, while neutral/alkaline conditions promote calcium phosphate precipitation, complicating CGPA isolation . Temperature above 100°C accelerates dehydration side reactions (e.g., acrolein formation), necessitating precise thermal control .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products like acrolein during CGPA synthesis?

- Kinetic studies suggest using a stoichiometric excess of phosphoric acid (1.5:1 molar ratio to glycerol) to reduce secondary OH group reactivity, which drives acrolein formation. Molecular dynamics simulations indicate that lactic acid additives stabilize intermediates, lowering activation energy for esterification . Validate via high-throughput experimentation to identify optimal pH (3.5–4.0) and temperature (100–110°C) ranges .

Q. What strategies resolve discrepancies in NMR data when analyzing CGPA’s esterification degree?

- Contradictions often arise from overlapping ¹H/³¹P peaks or incomplete reaction quenching. Employ heteronuclear correlation spectroscopy (HSQC) to distinguish ester types. Cross-validate with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm P-O-C bond formation . Replicate experiments under inert atmospheres to prevent oxidation artifacts .

Q. How do computational models enhance understanding of CGPA’s stability in biological systems?

- Density Functional Theory (DFT) simulations predict CGPA’s hydrolysis behavior under physiological pH (7.4), identifying critical degradation pathways. Pair with in vitro assays (e.g., simulated gastric fluid tests) to correlate theoretical and empirical stability profiles .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing variability in CGPA’s calcium-phosphate ratios?

- Use multivariate regression to account for interdependent variables (e.g., pH, reactant purity). For batch-to-batch variability, apply Analysis of Variance (ANOVA) with post-hoc Tukey tests, referencing QC thresholds from standardized calibration curves .

Q. How should researchers address conflicting results in CGPA’s bioactivity studies (e.g., bone density effects)?

- Discrepancies may stem from differences in cell culture models (e.g., osteoblasts vs. mesenchymal stem cells). Conduct meta-analyses of published dose-response data, prioritizing studies with rigorous controls for calcium ion interference . Replicate experiments using isotopically labeled CGPA (⁴⁵Ca) to track uptake pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.